2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene
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Overview
Description
2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of chlorine, iodine, and a cyclopropylmethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination and iodination of a benzene derivative, followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous preparation systems to enhance efficiency and yield. For example, a continuous preparation system can utilize alpha-acetyl-gamma-butyrolactone as a starting material, which undergoes sequential chlorination, ring-opening, and ring-closing reactions to produce the desired compound . This method allows for precise control of reaction conditions, reducing production costs and improving safety.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene has several applications in scientific research:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with halogenated aromatic structures.
Organic Synthesis: The compound’s reactivity makes it valuable in organic synthesis for creating complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene exerts its effects depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of halogen atoms, which can participate in various chemical reactions. The molecular targets and pathways involved are typically related to the functional groups present in the compound and the specific reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated benzene derivatives, such as 2-Chloro-1-methylpyridinium iodide and 2-Chloro-1-(cyclopropylmethoxy)-4-fluorobenzene .
Uniqueness
What sets 2-Chloro-1-(cyclopropylmethoxy)-4-iodobenzene apart is the combination of chlorine, iodine, and the cyclopropylmethoxy group on the benzene ring. This unique structure imparts specific reactivity and properties that can be exploited in various chemical processes and applications.
Properties
IUPAC Name |
2-chloro-1-(cyclopropylmethoxy)-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClIO/c11-9-5-8(12)3-4-10(9)13-6-7-1-2-7/h3-5,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZVJFDKERDIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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